Etidronic acid

Catalog No.
S527582
CAS No.
2809-21-4
M.F
C2H8O7P2
M. Wt
206.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etidronic acid

CAS Number

2809-21-4

Product Name

Etidronic acid

IUPAC Name

(1-hydroxy-1-phosphonoethyl)phosphonic acid

Molecular Formula

C2H8O7P2

Molecular Weight

206.03 g/mol

InChI

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9)

InChI Key

DBVJJBKOTRCVKF-UHFFFAOYSA-N

SMILES

CC(O)(P(=O)(O)O)P(=O)(O)O

Solubility

1.15e+01 g/L

Synonyms

(1-hydroxyethylene)diphosphonic acid, (1-hydroxyethylene)diphosphonic acid, Tetrapotassium Salt, 1 Hydroxyethane 1,1 Diphosphonate, 1 Hydroxyethylidene 1,1 Bisphosphonate, 1,1 hydroxyethylenediphosphonate, 1,1-hydroxyethylenediphosphonate, 1-Hydroxyethane-1,1-Diphosphonate, 1-Hydroxyethylene Diphosphonate, Disodium, 1-Hydroxyethylidene-1,1-Bisphosphonate, Dicalcium EHDP, Dicalcium Etidronate, Didronel, Diphosphonate, Disodium 1-Hydroxyethylene, Diphosphonic Acid, Hydroxyethylidene, Disodium 1 Hydroxyethylene Diphosphonate, Disodium 1-Hydroxyethylene Diphosphonate, Disodium Etidronate, EHDP, EHDP, Dicalcium, Ethanehydroxydiphosphonate, Ethanehydroxyphosphate, Etidronate, Etidronate Disodium, Etidronate, Dicalcium, Etidronate, Disodium, Etidronate, Sodium, Etidronate, Tetrapotassium Salt, Etidronic Acid, HEDP, HEDSPA, Hydroxyethanediphosphonate, Hydroxyethylidene Diphosphonic Acid, Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, Salt Etidronate, Tetrapotassium, Sodium Etidronate, Tetrapotassium Salt Etidronate, Xidifon, Xidiphon, Xydiphone

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)O

Description

The exact mass of the compound Etidronic acid is 205.9745 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227995. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Diphosphonates. It belongs to the ontological category of 1,1-bis(phosphonic acid) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Bone Mineral Research

One of the most established applications of etidronic acid is in bone mineral research. Due to its ability to chelate calcium ions, etidronic acid acts as a resorption inhibitor, meaning it can slow down the breakdown of bone tissue. Researchers use etidronic acid in cell cultures and animal models to study bone formation, resorption, and diseases like osteoporosis [].

Studies investigate how etidronic acid interacts with bone-forming and bone-resorbing cells, providing insights into the mechanisms of bone homeostasis. Additionally, etidronic acid can be used to model bone loss in animal models, helping researchers evaluate the efficacy of potential osteoporosis treatments [].

Enzyme Inhibition Studies

Etidronic acid acts as a reversible inhibitor for certain enzymes, particularly those involved in carbohydrate metabolism. A specific example is phosphorylase, an enzyme crucial for glycogen breakdown. By binding to the active site of phosphorylase, etidronic acid prevents the enzyme from functioning, allowing researchers to study the role of phosphorylase in various cellular processes [].

This application of etidronic acid extends to other enzymes as well. Researchers can leverage its inhibitory properties to investigate enzyme kinetics, understand reaction mechanisms, and identify potential drug targets.

Protein Structure and Function Analysis

Etidronic acid's ability to chelate metal ions, particularly calcium and magnesium, can be useful for studying protein structure and function. These metal ions often play a crucial role in protein stability and activity. By incorporating etidronic acid into protein purification protocols, researchers can selectively remove these metal ions, revealing how they impact protein folding and function [].

Etidronic acid has the chemical formula C₂H₈O₇P₂ and a molar mass of 206.027 g/mol. It appears as a pure white crystalline solid that is soluble in water and methanol, with a melting point ranging from 198 to 199 °C . This compound was patented in 1966 and gained approval for medical use in 1977. Its primary role is as a chelating agent, which allows it to bind metal ions such as calcium and iron, thereby preventing unwanted reactions in various applications .

, particularly involving metal ions. It forms stable complexes with divalent and trivalent metal ions, which is crucial in applications like water treatment where hardness ions need to be managed. The synthesis of etidronic acid itself can be achieved through the following reactions:

  • Reaction with Phosphorus Trichloride:
    2PCl3+2CH3COOH+5H2OHEDP+6HCl2\text{PC}l_3+2\text{CH}_3COOH+5\text{H}_2O\rightarrow \text{HEDP}+6\text{HCl}
    This reaction highlights the use of phosphorus trichloride and acetic acid under mild conditions to produce etidronic acid .
  • Reaction with Acetic Anhydride:
    Phosphorous acid can also react with acetic anhydride to yield etidronic acid, showcasing its versatility in synthesis methods .

The most common methods for synthesizing etidronic acid include:

  • Phosphorus Trichloride Reaction: This method is favored due to its simplicity and cost-effectiveness. It operates under mild conditions (25-120 °C) and yields high purity products (up to 97%) .
  • Acetic Anhydride Method: This involves reacting phosphoric acid with an acetic anhydride mixture, offering an alternative route for production .

Etidronic acid finds diverse applications across various industries:

  • Water Treatment: Used as a scale and corrosion inhibitor in cooling systems and oil fields.
  • Construction: Acts as a retardant in concrete mixtures.
  • Detergents: Functions as a chelating agent to manage hardness in water.
  • Cosmetics: Incorporated into formulations for its antioxidant properties and ability to stabilize emulsions .
  • Medical Use: Utilized in treating bone diseases due to its action on bone metabolism.

Etidronic acid shares similarities with other bisphosphonates but has unique properties that distinguish it:

Compound NameUnique Properties
AlendronateMore potent than etidronic acid for bone density
RisedronateHigher efficacy against osteoporosis
PamidronateUsed primarily for cancer-related bone diseases

Similar Compounds

  • Alendronate
  • Risedronate
  • Pamidronate
  • Tiludronate

While all these compounds belong to the bisphosphonate class and share similar mechanisms of action, etidronic acid is distinguished by its specific applications in industrial settings alongside its medical uses.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Dry Powder
White odorless powder; [MSDSonline]
Solid

XLogP3

-3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

205.97452659 g/mol

Monoisotopic Mass

205.97452659 g/mol

Boiling Point

578.8

Heavy Atom Count

11

LogP

-3.8

Appearance

Solid powder

Melting Point

198-199

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M2F465ROXU

Related CAS

14860-53-8 (tetra-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 2205 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 35 of 2205 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 2170 of 2205 companies with hazard statement code(s):;
H290 (27.24%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (51.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (26.82%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (91.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (26.64%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Etidronate is indicated to treat Paget's disease of bone, as well as the treatment and prevention of heterotropic ossification after total hip replacement of spinal cord injury.
FDA Label

Therapeutic Uses

Chelating Agents
EXPTL USE: 1-HYDROXYETHANE-1,1-DIPHOSPHONIC ACID, DICHLOROMETHANEDIPHOSPHONIC ACID OR THEIR SALTS OR ESTERS REDUCED THE INCIDENCE OF TUMOR CELL METASTASIS IN BONE IN HUMANS.
BONE SCANNING AGENT WHEN LABELED WITH (99M)TECHNETIUM
CHELATING AGENT; CALCIUM REGULATING AGENT IN HUMAN MEDICINE
MEDICATION (VET): 1-HYDROXYETHANE-1,1-DIPHOSPHONIC ACID, DICHLOROMETHANEDIPHOSPHONIC ACID OR THEIR SALTS OR ESTERS REDUCED THE INCIDENCE OF TUMOR CELL METASTASIS IN BONE IN ANIMALS.

Pharmacology

Etidronic acid is a first generation bisphosphonate that inhibits the action of osteoclasts, preventing bone resporption.[L13901] It has a wide therapeutic index as overdoses are not associated with severe toxicity and a long duration of action as it slowly releases from the bone.[L13901] Patients should be counselled regarding the risk of upper gastrointestinal adverse reactions.[L13901]
As a member of the family of drugs known as bisphosphonates, etidronate differs from endogenous pyrophosphate in its resistance to enzymatic hydrolysis. This agent adsorbs to hydroxyapatite cells and reduces the number of osteoclasts, thereby inhibiting abnormal bone resorption. Etidronate may also directly stimulate bone formation by osteoblasts. (NCI)

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

M - Musculo-skeletal system
M05 - Drugs for treatment of bone diseases
M05B - Drugs affecting bone structure and mineralization
M05BA - Bisphosphonates
M05BA01 - Etidronic acid

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts.
MALE RATS WERE INJECTED WITH VEHICLE (CONTROL GROUP), 0.4 OR 4.0 MG/KG/DAY OF ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE (EHDP). AFTER 6 DAYS OF EHDP TREATMENT ALL RATS RECEIVED 6 SC INJECTIONS OF (3)H-THYMIDINE AT 8 HR INTERVALS. AFTER 6 DAYS OF EHDP PRE-TREATMENT THE MULTIPLE LABELING INDEX OF OSTEOPROGENITOR CELLS WAS REDUCED WITH 4.0 MG/KG/DAY DOSE OF EHDP. EHDP CAUSED INCR IN RATE OF INCORP & ACCUM OF (3)H-THYMIDINE NUCLEI IN OSTEOCLASTS. EHDP CAUSES AN ACCELERATED RATE OF OSTEOCLAST PRODN FROM PRECURSOR CELLS IN SPITE OF ITS ABILITY TO SLOW BONE RESORPTION.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2809-21-4
7414-83-7

Absorption Distribution and Excretion

Etidronic acid has an oral bioavailability of 1-10%. Further data regarding pharmacokinetics of etidronic acid are not readily available.
Absorbed etidronic acid is eliminated in the urine, while the unabsorbed drug is eliminated in the feces.
Etidronic acid has a volume of distribution of 0.3-1.3L/kg.
Etidronic acid has a renal clearance of 0.09L/kg/h.
THE DISTRIBUTION OF TECHNETIUM-99M HEDP IN NORMAL HUMAN ORGANS WAS MEASURED.
THE BONE-SEEKING AGENT (99M)TC-SN-1-HYDROXYETHYLIDENE-1,1-DIPHOSPHONIC ACID UNEXPECTEDLY BINDS TO PARTICLES OF HUMAN ARTICULAR CARTILAGE AS WELL AS CORTICAL BONE IN VITRO. MECHANISMS ADDITIONAL TO THE SIMPLE IONIC ATTRACTION BETWEEN THE PHOSPHONATE GROUPS OF HEDP & METAL CATIONS SUCH AS CA2+ ARE RESPONSIBLE FOR THE UPTAKE OF (99M)TC-HEDP BY BODY TISSUES.
THE AFFINITY CONSTANT WHICH CHARACTERIZES THE BINDING OF (99)TC-HYDROXYETHYLENE DIPHOSPHONATE (TC-HEDP) WITH HUMAN SERUM ALBUMIN WAS 7.8X10+4. A SINGLE SLOPE WAS OBTAINED.

Metabolism Metabolites

Etidronic acid is not metabolized _in vivo_
Not metabolized. Route of Elimination: Etidronate disodium is not metabolized. Within 24 hours, approximately half the absorbed dose is excreted in urine; the remainder is distributed to bone compartments from which it is slowly eliminated. Unabsorbed drug is excreted intact in the feces. Half Life: In normal subjects, plasma half-life of etidronic acid, based on non-compartmental pharmacokinetics is 1 to 6 hours.

Wikipedia

Etidronic_acid
Lynestrenol

Biological Half Life

The half life of etidronate is approximately 1-6 hours.

Use Classification

EPA Safer Chemical Functional Use Classes -> Oxidants and Oxidant Stabilizers
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Food Additives -> SEQUESTRANT; -> JECFA Functional Classes
Cosmetics -> Chelating

Methods of Manufacturing

PASSAGE OF GASEOUS PHOSPHORUS TRICHLORIDE INTO ACETIC ACID; REACTION OF GASEOUS PHOSPHORUS TRICHLORIDE & ACETIC ACID IN A LOWER ALIPHATIC TERTIARY AMINE, EG, TRIBUTYLAMINE; REACTION OF AN ANHYDROUS MIXTURE OF PHOSPHOROUS ACID, ACETIC ANHYDRIDE, & ACETIC ACID

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Oil and Gas Drilling, Extraction, and Support activities
Miscellaneous Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-: ACTIVE
WAVE-SETTING HAIR PREPARATIONS ARE PREPARED BY COMBINING L-CYSTEINE WITH 1-HYDROXYETHANE-1,1-DIPHOSPHONIC ACID. THE CHELATING AGENT PREVENTS FORMATION OF DANDRUFF.
CORROSION SCALE PREVENTION IN COOLING WATER TREATMENT BY ORGANOPHOSPHATES.
1-HYDROXYETHANE-1,1-DIPHOSPHONIC ACID IS USED IN HAIRSETTING PREPARATIONS. THE CHELATING AGENT PREVENTS FORMATION OF DANDRUFF.
1-HYDROXYETHYLDIPHOSPHONATE INCREASED BOVINE TOOTH ENAMEL ION-SELECTIVITY; THE EFFECT WAS RELATED TO THE NUMBER OF PHOSPHATE GROUPS & WAS GREATER WITH THE ORGANIC THAN INORGANIC PHOSPHATES.

Analytic Laboratory Methods

PERTECHNETATE ION, A COMMON IMPURITY IN TECHNETIUM PHARMACEUTICALS, IS USUALLY DETERMINED BY PAPER OR THIN-LAYER CHROMATOGRAPHY. A HIGH PRESSURE LIQ CHROMATOGRAPHIC METHOD WAS DEVELOPED & COMPARED WITH PREVIOUS METHODS.
AN ANION-EXCHANGE HIGH-PERFORMANCE LIQ CHROMATOGRAPHIC SEPARATION OF TECHNETIUM HYDROXYETHYLIDENE DIPHOSPHONATE COMPLEXES WAS DEVELOPED. THREE MODES OF DETECTION WERE USED: (1) SINGLE WAVELENGTH AT 405 NM, (2) UV-VISIBLE RAPID SCANNING FROM 250-600 NM, & (3) SINGLE CHANNEL RADIOMETRIC SCINTILLATION. CHROMATOGRAMS ILLUSTRATE THAT THESE RADIOPHARMACEUTICAL ANALOGS CONSIST OF THE MIXTURES OF AT LEAST 7 TECHNETIUM-CONTAINING SPECIES OF UNKNOWN OXIDN STATE, CENTRAL METAL CONFIGURATION, & COORDINATION ENVIRONMENT.

Clinical Laboratory Methods

ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE, USED IN ORAL COMPOSITIONS SUCH AS TOOTHPASTE & MOUTHWASH, WAS EXCRETED IN HUMAN FECES & URINE & DETERMINED BY A COMPLEXOMETRIC SPECTROTITRATION PROCEDURE.
TECHNIQUE HAS BEEN DEVELOPED TO MEASURE ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE (EHDP) QUANTITATIVELY IN 5 ML OF URINE OR 2 ML OF PLASMA. THE PROCEDURE IS BASED ON CO-PRECIPITATION OF EHDP WITH CALCIUM PHOSPHATE, ELIMINATION OF INORGANIC PHOSPHATE AS AN INSOL TRIETHYLAMINE-PHOSPHOMOLYBDATE COMPLEX, DECOMP OF P-C-P BOND WITH UV LIGHT & SPECTROPHOTOMETRIC DETERMINATION OF P-C-P BONE WITH UV LIGHT & SPECTROPHOTOMETRIC DETERMINATION OF THE INORGANIC PHOSPHATE RELEASED. THE LIMIT OF DETECTION IS IN THE ORDER OF 2.5 MUMOLE/L IN 5 ML URINE & 0.5 MUMOLE/L IN 2 ML OF PLASMA.

Dates

Modify: 2023-08-15

Efficacy and safety of

Ping Chen, Jun Li, Jicong Gui, Congjin Liu, Yuankai Wang, Guangming Zhang, Dayu Kuai, Yiwei Wu, Zengli Liu, Changjing Zuo, Zhongwei Lv, Yingjian Biao ZhangLi, Xingdang Liu
PMID: 33847856   DOI: 10.1007/s10147-021-01906-y

Abstract

To investigate the pain-relieving effect and safety of three different doses of
Re-hydroxyethylidine diphosphonate (HEDP) in patients with lung cancer and bone metastases.
For this randomised, phase 2 and multicenter trial, we enrolled patients with lung carcinoma and multifocal bone metastases and excluded patients who had received bisphosphonates or external-beam radiotherapy within the previous 4 weeks. Fifty-four patients were randomized to receive a single injection of
Re-HEDP, at doses of 30, 40 or 50 MBq/kg (interval, 12 weeks). Patients were followed-up by assessment of numerical rating scale (NRS) score, global quality of life (QOL) score and adverse events (AEs). ANOVA analysis, Chi-Squared test and LSD-t test were used in this study.
Significantly decreased NRS scores relative to baseline were observed in 40 MBq/kg group (Week 0 vs. Week 12: 6.0 ± 1.4 vs. 4.8 ± 2.5, P = 0.033) and 50 MBq/kg group (Week 0 vs. Week 12: 5.5 ± 1.5 vs. 4.5 ± 2.9, P = 0.046). Significant change of global QOL score from baseline was observed in 40 MBq/kg group at week 8 (global QOL score: P = 0.024, pain score: P = 0.041) and 50 MBq/kg group (pain score: P = 0.021) at week 12. No patients withdrew trial because of AEs in three groups.
Re-HEDP at dose of 40 and 50 MBq/kg was generally effective to alleviate pain and improve QOL in lung cancer patients with painful bone metastases.
Re-HEDP was safe and well-tolerated.


Bisphosphonates or RANK-ligand-inhibitors for men with prostate cancer and bone metastases: a network meta-analysis

Tina Jakob, Yonas Mehari Tesfamariam, Sascha Macherey, Kathrin Kuhr, Anne Adams, Ina Monsef, Axel Heidenreich, Nicole Skoetz
PMID: 33270906   DOI: 10.1002/14651858.CD013020.pub2

Abstract

Different bone-modifying agents like bisphosphonates and receptor activator of nuclear factor-kappa B ligand (RANKL)-inhibitors are used as supportive treatment in men with prostate cancer and bone metastases to prevent skeletal-related events (SREs). SREs such as pathologic fractures, spinal cord compression, surgery and radiotherapy to the bone, and hypercalcemia lead to morbidity, a poor performance status, and impaired quality of life. Efficacy and acceptability of the bone-targeted therapy is therefore of high relevance. Until now recommendations in guidelines on which bone-modifying agents should be used are rare and inconsistent.
To assess the effects of bisphosphonates and RANKL-inhibitors as supportive treatment for prostate cancer patients with bone metastases and to generate a clinically meaningful treatment ranking according to their safety and efficacy using network meta-analysis.
We identified studies by electronically searching the bibliographic databases Cochrane Controlled Register of Trials (CENTRAL), MEDLINE, and Embase until 23 March 2020. We searched the Cochrane Library and various trial registries and screened abstracts of conference proceedings and reference lists of identified trials.
We included randomized controlled trials comparing different bisphosphonates and RANKL-inihibitors with each other or against no further treatment or placebo for men with prostate cancer and bone metastases. We included men with castration-restrictive and castration-sensitive prostate cancer and conducted subgroup analyses according to this criteria.
Two review authors independently extracted data and assessed the quality of trials. We defined proportion of participants with pain response and the adverse events renal impairment and osteonecrosis of the jaw (ONJ) as the primary outcomes. Secondary outcomes were SREs in total and each separately (see above), mortality, quality of life, and further adverse events such as grade 3 to 4 adverse events, hypocalcemia, fatigue, diarrhea, and nausea. We conducted network meta-analysis and generated treatment rankings for all outcomes, except quality of life due to insufficient reporting on this outcome. We compiled ranking plots to compare single outcomes of efficacy against outcomes of acceptability of the bone-modifying agents. We assessed the certainty of the evidence for the main outcomes using the GRADE approach.
Twenty-five trials fulfilled our inclusion criteria. Twenty-one trials could be considered in the quantitative analysis, of which six bisphosphonates (zoledronic acid, risedronate, pamidronate, alendronate, etidronate, or clodronate) were compared with each other, the RANKL-inhibitor denosumab, or no treatment/placebo. By conducting network meta-analysis we were able to compare all of these reported agents directly and/or indirectly within the network for each outcome. In the abstract only the comparisons of zoledronic acid and denosumab against the main comparator (no treatment/placebo) are described for outcomes that were predefined as most relevant and that also appear in the 'Summary of findings' table. Other results, as well as results of subgroup analyses regarding castration status of participants, are displayed in the Results section of the full text. Treatment with zoledronic acid probably neither reduces nor increases the proportion of participants with pain response when compared to no treatment/placebo (risk ratio (RR) 1.46, 95% confidence interval (CI) 0.93 to 2.32; per 1000 participants 121 more (19 less to 349 more); moderate-certainty evidence; network based on 4 trials including 1013 participants). For this outcome none of the trials reported results for the comparison with denosumab. The adverse event renal impairment probably occurs more often when treated with zoledronic acid compared to treatment/placebo (RR 1.63, 95% CI 1.08 to 2.45; per 1000 participants 78 more (10 more to 180 more); moderate-certainty evidence; network based on 6 trials including 1769 participants). Results for denosumab could not be included for this outcome, since zero events cannot be considered in the network meta-analysis, therefore it does not appear in the ranking. Treatment with denosumab results in increased occurrence of the adverse event ONJ (RR 3.45, 95% CI 1.06 to 11.24; per 1000 participants 30 more (1 more to 125 more); high-certainty evidence; 4 trials, 3006 participants) compared to no treatment/placebo. When comparing zoledronic acid to no treatment/placebo, the confidence intervals include the possibility of benefit or harm, therefore treatment with zoledronic acid probably neither reduces nor increases ONJ (RR 1.88, 95% CI 0.73 to 4.87; per 1000 participants 11 more (3 less to 47 more); moderate-certainty evidence; network based on 4 trials including 3006 participants). Compared to no treatment/placebo, treatment with zoledronic acid (RR 0.84, 95% CI 0.72 to 0.97) and denosumab (RR 0.72, 95% CI 0.54 to 0.96) may result in a reduction of the total number of SREs (per 1000 participants 75 fewer (131 fewer to 14 fewer) and 131 fewer (215 fewer to 19 fewer); both low-certainty evidence; 12 trials, 5240 participants). Treatment with zoledronic acid and denosumab likely neither reduces nor increases mortality when compared to no treatment/placebo (zoledronic acid RR 0.90, 95% CI 0.80 to 1.01; per 1000 participants 48 fewer (97 fewer to 5 more); denosumab RR 0.93, 95% CI 0.77 to 1.11; per 1000 participants 34 fewer (111 fewer to 54 more); both moderate-certainty evidence; 13 trials, 5494 participants). Due to insufficient reporting, no network meta-analysis was possible for the outcome quality of life. One study with 1904 participants comparing zoledronic acid and denosumab showed that more zoledronic acid-treated participants than denosumab-treated participants experienced a greater than or equal to five-point decrease in Functional Assessment of Cancer Therapy-General total scores over a range of 18 months (average relative difference = 6.8%, range -9.4% to 14.6%) or worsening of cancer-related quality of life.
When considering bone-modifying agents as supportive treatment, one has to balance between efficacy and acceptability. Results suggest that Zoledronic acid likely increases both the proportion of participants with pain response, and the proportion of participants experiencing adverse events However, more trials with head-to-head comparisons including all potential agents are needed to draw the whole picture and proof the results of this analysis.


Mitigation of analyte loss on metal surfaces in liquid chromatography

Martin Gilar, Mathew DeLano, Fabrice Gritti
PMID: 34087520   DOI: 10.1016/j.chroma.2021.462247

Abstract

The adsorptive loss of acidic analytes in liquid chromatography was investigated using metal frits. Repetitive injections of acidic small molecules or an oligonucleotide were made on individual 2.1 or 4.6 mm i.d. column frits. Losses were observed for adenosine 5'-(α,β-methylene) diphosphate, 2-pyridinol 1-oxide and the 25-mer phosphorothioate oligonucleotide Trecovirsen (GEM91) on stainless steel and titanium frits. Analyte adsorption was greatest at acidic pH due to the positive charge on the metal oxide surface. Analyte recovery increased when a series of injections was performed; this effect is known as sample conditioning. Nearly complete recovery was achieved when the metal adsorptive sites were saturated with the analyte. A similar effect was achieved by conditioning the frits with phosphoric, citric or etidronic acids, or their buffered solutions. These procedures can be utilized to mitigate analyte loss. However, the effect is temporary, as the conditioning agent is gradually removed by the running mobile phase. Metal frits modified with hybrid organic/inorganic surface technology were shown to mitigate analyte-to-metal surface interactions and improve recovery of acidic analytes. Quantitative recovery of a 15-35 mer oligodeoxythymidine mixture was achieved using column hardware modified with hybrid surface technology, without a need for column conditioning prior to analysis.


Effects of heat in the properties of NaOCl alone and mixed with etidronate and alkaline tetrasodium EDTA

T Tartari, M M B Borges, L B B de Araújo, R R Vivan, L R Bonjardim, M A H Duarte
PMID: 33219520   DOI: 10.1111/iej.13450

Abstract

To assess the free available chlorine concentration (FAC), organic tissue dissolution and smear layer removal capacity of sodium hypochlorite (NaOCl) alone and when mixtured with etidronate (HEDP) and tetrasodium EDTA (Na
EDTA), and heated to different temperatures.
Mixtures at 1 : 1 ratio of 5% NaOCl with distilled water (considered NaOCl alone), 18% HEDP or 10% Na
EDTA were heated to 25 °C, 37 °C, 48 °C and 60 °C. The FAC in the mixtures was assessed at 5, 10, 20, 30, 60 and 120 min. Samples of bovine muscle tissue (n = 10) were prepared with similar size and weighed before and after 5, 10 and 15 min of immersion in the mixtures heated to the different temperatures to verify organic matter dissolution. The intergroup results were compared statistically using one-way analysis of variance (anova) and intragroup by two-way analysis of variance (anova), both followed by Tukey's multiple-comparison test (α < 0.01). Bovine dentine blocks (n = 10) were analysed by scanning electron microscopy before and after immersion in the mixtures, and the time taken to remove the smear layer from the surfaces of the samples was determined. The Friedman test was used to compare the scores of the same group (α < 0.01), and the Kruskal-Wallis test with Dunn's post hoc was used to compare the different groups (α < 0.01). Saline solution was used as a control in the experiments of tissue dissolution and smear layer removal, RESULTS: Heating NaOCl alone did not affect its FAC. The higher the temperature of the mixtures with the chelators, the lower the FAC. Organic tissue dissolution was improved by increases in temperature of NaOCl alone and its mixture with HEDP (P < 0.01); however, the mixture with Na
EDTA had no improvement (P > 0.01). Smear layer removal by NaOCl alone was enhanced by heating resulting in lower scores in some samples and became more rapid in the mixtures with the chelators. The saline solution did not promote tissue dissolution nor smear layer removal (P > 0.01).
In this laboratory study, heating NaOCl alone or when mixed with HEDP improved its capacity to dissolve organic matter and remove the smear layer. However, the mixture with HEDP required frequent refreshment to retain these effects when heated. Due to the acceleration in the reaction between the irrigants, very rapid reductions in the free available chlorine in the mixtures with Na
EDTA heated to the different temperatures occurred.


From osteoporosis to pseudoxanthoma elasticum - etidronate in a vascular disease

Max Jonathan Stumpf, Christian Alexander Schaefer, Nadjib Schahab
PMID: 33103628   DOI: 10.1024/0301-1526/a000900

Abstract




Batch Studies of Phosphonate and Phosphate Adsorption on Granular Ferric Hydroxide (GFH) with Membrane Concentrate and Its Synthetic Replicas

Tobias Reinhardt, Adriana Noelia Veizaga Campero, Ralf Minke, Harald Schönberger, Eduard Rott
PMID: 33182263   DOI: 10.3390/molecules25215202

Abstract

Phosphonates are widely used as antiscalants for softening processes in drinking water treatment. To prevent eutrophication and accumulation in the sediment, it is desirable to remove them from the membrane concentrate before they are discharged into receiving water bodies. This study describes batch experiments with synthetic solutions and real membrane concentrate, both in the presence of and absence of granular ferric hydroxide (GFH), to better understand the influence of ions on phosphonate and phosphate adsorption. To this end, experiments were conducted with six different phosphonates, using different molar Ca:phosphonate ratios. The calcium already contained in the GFH plays an essential role in the elimination process, as it can be re-dissolved, and, therefore, increase the molar Ca:phosphonate ratio. (Hydrogen-)carbonate ions had a competitive effect on the adsorption of phosphonates and phosphate, whereas the influence of sulfate and nitrate ions was negligible. Up to pH 8, the presence of Ca
had a positive effect on adsorption, probably due to the formation of ternary complexes. At pH > 8, increased removal was observed, with either direct precipitation of Ca:phosphonate complexes or the presence of inorganic precipitates of calcium, magnesium, and phosphate serving as adsorbents for the phosphorus compounds. In addition, the presence of (hydrogen-)carbonate ions resulted in precipitation of CaCO
and/or dolomite, which also acted as adsorbents for the phosphorus compounds.


A laboratory study of root canal and isthmus disinfection in extracted teeth using various activation methods with a mixture of sodium hypochlorite and etidronic acid

N Villalta-Briones, P Baca, M Bravo, C Solana, B Aguado-Pérez, M Ruiz-Linares, M T Arias-Moliz
PMID: 32970865   DOI: 10.1111/iej.13417

Abstract

To evaluate in a laboratory setting the antibiofilm activity of several irrigating protocols including conventional irrigation, ultrasonic activation and XP-endo Finisher, with a mixture of sodium hypochlorite and etidronic acid in infected isthmuses and root canals of extracted human mandibular molar teeth.
Fifty-six mesial roots of mandibular molars, half of them with a continuous isthmus from the cervical to the apical third between the two root canals (type 1), and the other half with a continuous isthmus from the cervical to the middle third and one canal in the apical third (type 2), were included. The root canals were contaminated for 7 days with an Enterococcus faecalis suspension. There were three experimental groups plus a control group (n = 7 per type of root canal anatomy). All the root canals, except for the control group that was not treated, were chemomechanically prepared and then assigned to one of the experimental groups according to the final adjunctive procedure: conventional irrigation, ultrasonic activation or XP-endo Finisher activation. The irrigating solution used was a combination of 2.5% sodium hypochlorite and 9% etidronic acid, and the final protocols were applied for three cycles of 30 s with a 3 mL volume. The antibiofilm activity was evaluated at each location (root canal and isthmus) and third (cervical, middle and apical) using confocal laser scanning microscopy and the live/dead technique. Statistical analysis was performed using SPSS (descriptive statistics) and SUDAAN (P-value calculations).
Root canals had significantly lower biovolume values than the isthmuses (P < 0.05). The biovolume in the root canals was significantly reduced in all the experimental groups in all the thirds except for conventional irrigation in the apical third (P > 0.05). In the cervical and middle thirds, ultrasonic activation was associated with the lowest biovolumes (P < 0.05), followed by XP-endo Finisher. In the isthmus, disinfection was similar in all the thirds for all the protocols. Conventional irrigation was associated with intermediate values with no significant differences from the control group or from the activated protocols (P > 0.05), although the latter were significantly different from the control group (P < 0.05). No differences were found between ultrasonic activation and XP-endo Finisher in the middle and apical thirds (P > 0.05) in the isthmuses.
In this laboratory study on extracted teeth, the isthmus was more difficult to disinfect than root canals. In the root canals, ultrasonic activation and XP-endo Finisher had a greater effectiveness than conventional irrigation. In the isthmuses, no differences were observed between the two activation techniques and conventional irrigation.


A novel tool for improving the interpretation of isotope bone scans in metastatic prostate cancer

Ali H D Alshehri, Sarah O S Osman, Kevin M Prise, Caoimhghin Campfield, P G Turner, Suneil Frcr PhD Jain, Joe M O'Sullivan, Aidan J Cole
PMID: 32880475   DOI: 10.1259/bjr.20200775

Abstract

The isotope bone scan (IBS) is the gold-standard imaging modality for detecting skeletal metastases as part of prostate cancer staging. However, its clinical utility for assessing skeletal metastatic burden is limited due to the need for subjective interpretation. We designed and tested a novel custom software tool, the Metastatic Bone Scan Tool (MetsBST), aimed at improving interpretation of IBSs, and compared its performance with that of an established software programme.
We used IBS images from 62 patients diagnosed with prostate cancer and suspected bone metastases to design and implement MetsBST in MATLAB by defining thresholds used to identify the texture and size of metastatic bone lesions. The results of MetsBST were compared with those of the commercially available automated Bone Scan Index (aBSI) with regression analysis.
There was strong agreement between the MetsBST and aBSI results (
= 0.9189). In a subregional analysis, MetsBST quantified the extent of metastatic disease in multiple bone sites in patients receiving multimodality therapy (radium-223 and external beam radiotherapy) to illustrate the differences in bone metastatic response to different treatments.
The results of MetsBST and the commercial software aBSI were highly consistent. MetsBST introduces novel clinical utility by its ability to differentiate between the responses of different bone metastases to multimodality therapies.
MetsBST reduces the variability in assessment of tumour burden caused by subjective interpretation. Therefore, it is a useful aid to physicians reporting nuclear medicine scans, and may improve decision-making in the treatment of metastatic prostate cancer.


Association Use of Bisphosphonates with Risk of Breast Cancer: A Meta-Analysis

Rui Peng, Xingzhong Liang, Gang Zhang, Yuan Yao, Zhen Chen, Xiaojuan Pan, Jinshan Wang, Genglong Liu
PMID: 33102580   DOI: 10.1155/2020/5606573

Abstract

Previous studies have investigated the association between the use of bisphosphonates and the development of breast cancer, which presented controversial results. Thus, this meta-analysis was conducted to summarize the current evidence of the association of bisphosphonate use with breast cancer risk.
A comprehensive search was conducted in PubMed, ISI Web of Knowledge, the Cochrane Library, and Embase from inception to March 2019 by two researches, who independently selected trials, retrieved relevant data, and assessed study quality. The summary relative risk (RR) for the use of bisphosphonates on the risks of developing breast cancer was calculated using a random-effect model.
The present meta-analysis, which included four case-control studies, involving 55052 breast cancer cases, and seven retrospective cohort studies, involving 14641 breast cancer cases, assessed the effect of bisphosphonates on breast cancer risk. The random-effect model meta-analysis found a reduced risk of breast cancer with exposure to bisphosphonates with pooled RR of 0.87 (95% confidence interval [CI]: 0.80 to 0.94). The short-term use of bisphosphonates (<1 year) did not render significant alteration (RR = 0.92, 95% CI: 0.82 to 1.03), while a significant 26% risk reduction of breast cancer was noted with long-term use (>1 year) (RR = 0.74, 95% CI: 0.62 to 0.90). A protective effect of bisphosphonates was shown in contralateral breast cancer (RR = 0.41, 95% CI: 0.20 to 0.84). In terms of the type of bisphosphonates, a significant inverse relationship was noted for etidronate, with pooled RR of 0.87 (95% CI: 0.80 to 0.96).
This meta-analysis suggested that the use of bisphosphonates was associated with reduced risk of breast cancer, including contralateral breast cancer. Compared to other types of bisphosphonates, only etidronate showed a significant inverse relationship. Additionally, the long-term use (>1 year) of bisphosphonates was more significant in lowering breast cancer risk. Further randomized controlled trials are needed to verify this association. This trial is registered with PROSPERO (registration number: CRD42018105024) (registered on 29 August 2018).


The effect of etidronate on choroidal neovascular activity in patients with pseudoxanthoma elasticum

Sara Risseeuw, Redmer van Leeuwen, Saskia M Imhof, Pim A de Jong, Willem P Th M Mali, Wilko Spiering, Jeannette Ossewaarde-van Norel
PMID: 33079965   DOI: 10.1371/journal.pone.0240970

Abstract

To assess the effect of the bisphosphonate etidronate on choroidal neovascular (CNV) activity in patients with pseudoxanthoma elasticum (PXE).
This is an ancillary study in a single center, randomized, double-blind placebo-controlled trial (RCT) in which 74 patients with PXE were assigned to either one-year etidronate or placebo treatment. Spectral domain optical coherence tomography (SD-OCT) imaging and color fundus photography were performed every three months for one year and were systematically assessed on signs of CNV activity.
In the etidronate group, 11 (30%) of the patients had CNV activity at baseline, compared to 25 (67%) of the patients in the placebo group (P = 0.005). The proportion of eyes with CNV activity during the study ranged from 18-33% in the etidronate group and 42-56% in the placebo group and no significant difference in improvement or worsening of CNV activity was found (P = 0.168). Using a generalized mixed model for repeated measures, there was a protective effect of etidronate in crude analysis (RR 0.86, 95% CI 0.75-0.98) that disappeared when adjusting for baseline CNV activity (RR 0.97, 95% CI 0.84-1.13).
In this post-hoc RCT analysis we did not observe a protecting or deteriorating effect of etidronate on CNV activity in patients with PXE after adjustment for baseline CNV.


Explore Compound Types